molecular formula C7H14ClNO B1457839 3-(Cyclopropylmethoxy)azetidine hydrochloride CAS No. 1375069-07-0

3-(Cyclopropylmethoxy)azetidine hydrochloride

Cat. No. B1457839
M. Wt: 163.64 g/mol
InChI Key: QDJDUWJILFZNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Cyclopropylmethoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1375069-07-0 . It has a molecular weight of 163.65 . It is used in the preparation of isoxazole-thiazole derivatives as GABA .


Synthesis Analysis

The synthesis of azetidines can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The molecular formula of “3-(Cyclopropylmethoxy)azetidine hydrochloride” is C7H14ClNO . The InChI code is 1S/C7H13NO.ClH/c1-2-6(1)5-9-7-3-8-4-7;/h6-8H,1-5H2;1H , and the InChI key is QDJDUWJILFZNIP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 127.099714038 g/mol . The topological polar surface area is 21.3 Ų , and it has a heavy atom count of 9 .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The future directions in this field focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(cyclopropylmethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6(1)5-9-7-3-8-4-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJDUWJILFZNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)azetidine hydrochloride

CAS RN

1375069-07-0
Record name Azetidine, 3-(cyclopropylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)azetidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Cyclopropylmethoxy)azetidine hydrochloride
Reactant of Route 4
3-(Cyclopropylmethoxy)azetidine hydrochloride
Reactant of Route 5
3-(Cyclopropylmethoxy)azetidine hydrochloride
Reactant of Route 6
3-(Cyclopropylmethoxy)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.